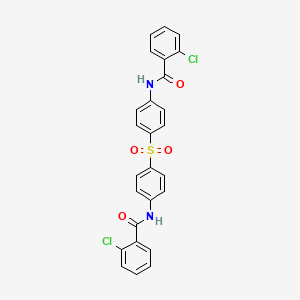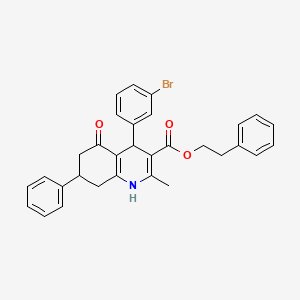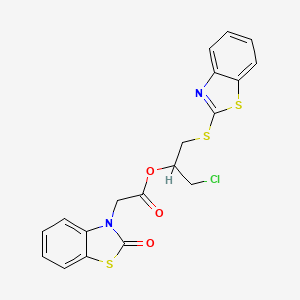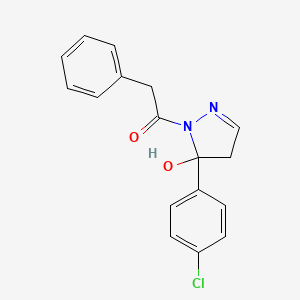
N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide), commonly known as SPB, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the family of benzamides and has been used in various biological studies due to its unique properties.
作用機序
The mechanism of action of SPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. SPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
SPB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. SPB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using SPB in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. However, one of the limitations of using SPB is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of SPB in scientific research. One potential direction is the development of SPB-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of SPB. Additionally, the use of SPB as a tool for studying the role of topoisomerase II in cell growth and proliferation is another potential direction for future research.
Conclusion:
In conclusion, N,N'-(sulfonyldi-4,1-phenylene)bis(2-chlorobenzamide) is a synthetic molecule that has gained significant attention in scientific research. It has been studied for its potential therapeutic properties, including its anticancer, anti-inflammatory, and antiviral activities. Although the mechanism of action of SPB is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. SPB has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of SPB involves the reaction between 4,1-phenylenediamine and 2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of SPB as a white crystalline solid with a high yield.
科学的研究の応用
SPB has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anticancer, anti-inflammatory, and antiviral activities. SPB has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O4S/c27-23-7-3-1-5-21(23)25(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28/h1-16H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQNIRIJRTOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)


![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)